molecular formula C16H12FNO2 B11851059 6-Fluoro-2-(3-methoxyphenyl)quinolin-4(1H)-one CAS No. 828264-35-3

6-Fluoro-2-(3-methoxyphenyl)quinolin-4(1H)-one

Cat. No.: B11851059
CAS No.: 828264-35-3
M. Wt: 269.27 g/mol
InChI Key: YVRARASIFDYXIZ-UHFFFAOYSA-N
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Description

6-Fluoro-2-(3-methoxyphenyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a methoxyphenyl group in this compound enhances its chemical properties, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(3-methoxyphenyl)quinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of an appropriate aniline derivative with a fluorinated benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(3-methoxyphenyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The fluorine atom and methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-Fluoro-2-(3-methoxyphenyl)quinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(3-methoxyphenyl)quinolin-4(1H)-one involves its interaction with specific molecular targets. The fluorine atom and methoxy group play a crucial role in enhancing the compound’s binding affinity to these targets. The pathways involved may include inhibition of enzymes, modulation of receptor activity, and interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinoline: Lacks the methoxyphenyl group, resulting in different chemical properties.

    2-(3-Methoxyphenyl)quinoline: Lacks the fluorine atom, affecting its biological activity.

    4(1H)-Quinolinone: The absence of both fluorine and methoxyphenyl groups makes it less versatile.

Uniqueness

6-Fluoro-2-(3-methoxyphenyl)quinolin-4(1H)-one is unique due to

Properties

CAS No.

828264-35-3

Molecular Formula

C16H12FNO2

Molecular Weight

269.27 g/mol

IUPAC Name

6-fluoro-2-(3-methoxyphenyl)-1H-quinolin-4-one

InChI

InChI=1S/C16H12FNO2/c1-20-12-4-2-3-10(7-12)15-9-16(19)13-8-11(17)5-6-14(13)18-15/h2-9H,1H3,(H,18,19)

InChI Key

YVRARASIFDYXIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)F

Origin of Product

United States

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